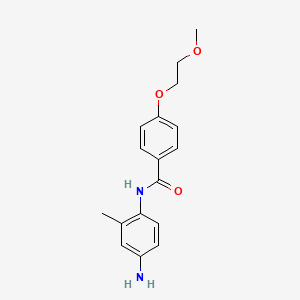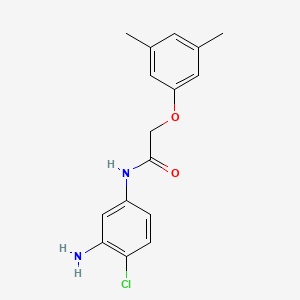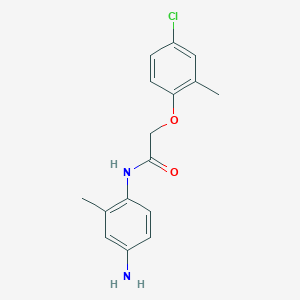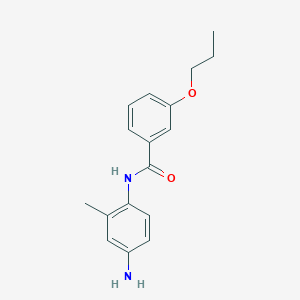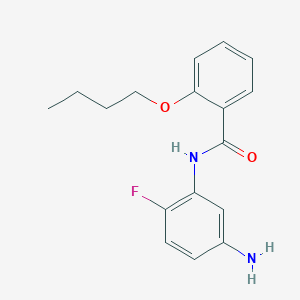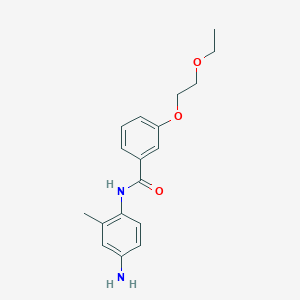
N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide
Vue d'ensemble
Description
N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide has shown potential in cancer treatment. For instance, a related compound, MGCD0103, is an orally active histone deacetylase inhibitor with significant antitumor activity and has entered clinical trials (Zhou et al., 2008).
Gastrokinetic Activity
Another study synthesized benzamide derivatives to evaluate their gastrokinetic activity. These compounds demonstrated potent in vivo gastric emptying activity, showing promise in gastrointestinal treatments (Kato et al., 1992).
Anticonvulsant Activity
Ameltolide analogues, including benzamides similar to this compound, have exhibited anticonvulsant properties. These compounds were found to be superior to phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).
Antioxidant Properties
In a study, the antioxidant properties of benzamide derivatives were analyzed. The electrochemical oxidation of amino-substituted benzamides was examined to understand their free radical scavenging activity, which is crucial for their antioxidant properties (Jovanović et al., 2020).
Therapeutic Efficacy in Tumor Treatment
A related compound, GOE1734, showed high efficacy in treating slowly proliferating tumors, indicating potential for specific cancer treatments (Berger et al., 1985).
CCR5 Antagonist Synthesis
Benzamide derivatives have been utilized in the synthesis of CCR5 antagonists, which are orally active and show potential in treating various conditions, including HIV (Ikemoto et al., 2005).
Enzyme Inhibition Activity
Benzamide derivatives, such as N-(3-hydroxyphenyl) benzamide, were synthesized and evaluated for their enzyme inhibition activity against various enzymes, highlighting their potential in therapeutic applications (Abbasi et al., 2014).
Antimicrobial Agents
New benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Ertan et al., 2007).
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-9-10-23-16-6-4-5-14(12-16)18(21)20-17-8-7-15(19)11-13(17)2/h4-8,11-12H,3,9-10,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRUGRIYCMSILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


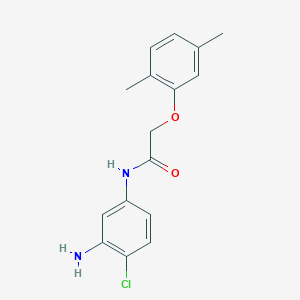


![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385089.png)

